6-{[(4-methylphenyl)sulfanyl]methyl}-2-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}pyrimidin-4(3H)-one
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Overview
Description
6-{[(4-METHYLPHENYL)SULFANYL]METHYL}-2-{4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZIN-1-YL}-3,4-DIHYDROPYRIMIDIN-4-ONE is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a combination of aromatic and heterocyclic moieties, making it a versatile candidate for research in medicinal chemistry, pharmacology, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-{[(4-METHYLPHENYL)SULFANYL]METHYL}-2-{4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZIN-1-YL}-3,4-DIHYDROPYRIMIDIN-4-ONE typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely applied for carbon–carbon bond formation. This reaction utilizes organoboron reagents and palladium catalysts under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the Suzuki–Miyaura coupling process to ensure high yield and purity. This may include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
6-{[(4-METHYLPHENYL)SULFANYL]METHYL}-2-{4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZIN-1-YL}-3,4-DIHYDROPYRIMIDIN-4-ONE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
6-{[(4-METHYLPHENYL)SULFANYL]METHYL}-2-{4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZIN-1-YL}-3,4-DIHYDROPYRIMIDIN-4-ONE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 6-{[(4-METHYLPHENYL)SULFANYL]METHYL}-2-{4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZIN-1-YL}-3,4-DIHYDROPYRIMIDIN-4-ONE involves its interaction with molecular targets and pathways. It can act as an agonist or antagonist, modulating the activity of specific receptors or enzymes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- **2-Methyl-4-{4-methyl-2-[4-(trifluoromethyl)phenyl]-5-thiazolyl}methylthio}phenoxyacetic acid
- **4-(3-METHYLPHENYL)-5-{[4-(3-METHYLPHENYL)-5-SULFANYL-4H-1,2,4-TRIAZOL-3-YL]METHYL}-4H-1,2,4-TRIAZOL-3-YL HYDROSULFIDE
Uniqueness
6-{[(4-METHYLPHENYL)SULFANYL]METHYL}-2-{4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZIN-1-YL}-3,4-DIHYDROPYRIMIDIN-4-ONE is unique due to its specific combination of aromatic and heterocyclic structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C23H23F3N4OS |
---|---|
Molecular Weight |
460.5 g/mol |
IUPAC Name |
4-[(4-methylphenyl)sulfanylmethyl]-2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]-1H-pyrimidin-6-one |
InChI |
InChI=1S/C23H23F3N4OS/c1-16-5-7-20(8-6-16)32-15-18-14-21(31)28-22(27-18)30-11-9-29(10-12-30)19-4-2-3-17(13-19)23(24,25)26/h2-8,13-14H,9-12,15H2,1H3,(H,27,28,31) |
InChI Key |
BEEFNQPDDDHGLH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)SCC2=CC(=O)NC(=N2)N3CCN(CC3)C4=CC=CC(=C4)C(F)(F)F |
Origin of Product |
United States |
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